4-Chlorothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMRBBWZUKWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59614-95-8 | |

| Record name | 4-Chlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorothiophene-2-carboxylic acid CAS number

An In-Depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a thiophene ring substituted with both a carboxylic acid and a chlorine atom, imparts specific reactivity and makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the development of novel therapeutics. The insights herein are curated to provide researchers and drug development professionals with the practical and theoretical knowledge necessary to effectively utilize this versatile compound.

Compound Identification and Core Properties

Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in research and development.

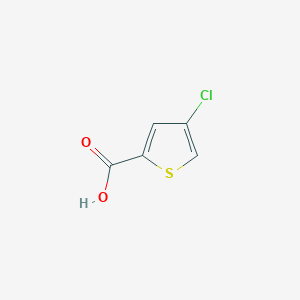

Chemical Structure:

Caption: Chemical structure of this compound.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 59614-95-8 [1][2][3][4].

| Property | Value | Source(s) |

| CAS Number | 59614-95-8 | [1][2][3][4] |

| Molecular Formula | C₅H₃ClO₂S | [2][3] |

| Molecular Weight | 162.59 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound is not merely a procedural exercise; the chosen route is often dictated by the availability of starting materials, scalability, and desired purity. Several synthetic strategies have been developed, each with its own merits. A common precursor for this family of compounds is 5-chlorothiophene-2-carboxylic acid, which is a crucial intermediate in the synthesis of the anticoagulant rivaroxaban[5].

One well-documented approach involves the oxidation of 5-chloro-2-acetylthiophene. This method is advantageous due to its relatively mild reaction conditions and high controllability, making it suitable for industrial-scale production[6].

Workflow for Synthesis via Oxidation

The following diagram illustrates a generalized workflow for the synthesis of a chlorothiophene carboxylic acid derivative from an acetylthiophene precursor.

Caption: Generalized workflow for the synthesis of chlorothiophene carboxylic acid.

Applications in Drug Discovery and Development

The thiophene ring is a common scaffold in medicinal chemistry, recognized as a "structural alert" because its metabolism can sometimes lead to reactive intermediates[7]. However, when appropriately substituted, it serves as a robust building block in numerous drugs[7]. This compound is a prime example of a thiophene derivative that is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Its most notable application is in the synthesis of Rivaroxaban , a direct factor Xa inhibitor used as an anticoagulant[5][8]. The structural features of this compound are incorporated into the final drug molecule, highlighting its importance as a starting material.

The carboxylic acid group is a crucial functionality in many drugs due to its ability to form strong electrostatic and hydrogen bond interactions with biological targets[9]. However, it can also lead to poor pharmacokinetic properties[9][10]. The strategic placement of the chloro- and carboxylic acid groups on the thiophene ring in this compound allows for further chemical modifications to optimize the drug's efficacy and safety profile.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The following protocol is adapted from a patented method for the industrial production of 5-chlorothiophene-2-carboxylic acid, a closely related and commercially significant isomer[5][8]. This provides a practical example of the chemical transformations involved.

Objective: To synthesize 5-chlorothiophene-2-carboxylic acid from 5-chloro-2-thiophenecarboxaldehyde.

Materials:

-

5-Chloro-2-thiophenecarboxaldehyde

-

20% Sodium hydroxide solution

-

Chlorine gas

-

10% Sodium sulfite aqueous solution

-

Dichloromethane

-

30% Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Initial Reaction Setup: In a suitable reaction vessel, cool an 11 kg (55 mol) solution of 20% sodium hydroxide to 5°C[5].

-

Aldehyde Addition: Slowly add the 5-chloro-2-thiophenecarboxaldehyde to the sodium hydroxide solution, maintaining the internal temperature between -5°C and 0°C. The addition should take approximately 2 hours[5].

-

Chlorination: After the addition is complete, slowly introduce 1.8 kg (25 mol) of chlorine gas. Maintain the reaction temperature between 15°C and 30°C. The introduction of chlorine should take about 4 hours[5].

-

Reaction Completion: Continue to stir the reaction mixture for an additional 4 hours, keeping the temperature between 15°C and 30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable[5].

-

Quenching: Cool the reaction mixture to 5-10°C. Quench the reaction by adding a 10% aqueous sodium sulfite solution until a starch potassium iodide test paper does not change color[5].

-

Extraction and Separation: Add 5 kg of dichloromethane and stir for 30 minutes. Allow the layers to separate and collect the aqueous layer[5].

-

Precipitation: To the aqueous layer, add 3.65 kg (30 mol) of 30% hydrochloric acid to adjust the pH to 1-2. A large amount of white solid will precipitate[5].

-

Filtration and Recrystallization: Filter the solid product. For purification, transfer the filter cake to a new vessel and add 10.8 kg of ethanol and 3.6 kg of water. Heat the mixture to reflux until the solid is completely dissolved. Allow the solution to cool naturally to 30°C, then further cool to 10°C to induce crystallization[5].

-

Final Product Isolation: Filter the recrystallized product and rinse the filter cake with a solution of ethanol and water (3:1). Dry the product under reduced pressure to obtain the final 5-chlorothiophene-2-carboxylic acid[5].

Safety, Handling, and Hazard Information

Working with this compound requires adherence to strict safety protocols due to its potential hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed[2].

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Minimize dust generation and accumulation[12]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[13]. Keep away from incompatible materials such as strong oxidizing agents[11].

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[12].

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11].

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[12].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention[12].

-

-

Disposal: Dispose of the material and its container at an approved waste disposal plant. This should be done in accordance with local, state, and federal regulations[11][14].

Spectroscopic Characterization

While detailed spectral data is often proprietary or found in specialized databases, typical characterization for a compound like this compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For a similar compound, 4-chlorobenzo[b]thiophene-2-carboxylic acid, the 1H NMR spectrum shows characteristic signals for the aromatic protons and a broad singlet for the carboxylic acid proton[15]. For this compound, one would expect to see distinct signals in the aromatic region of the 1H NMR spectrum corresponding to the two protons on the thiophene ring, with their chemical shifts and coupling constants being indicative of their positions relative to the substituents.

Conclusion

This compound is a key heterocyclic building block with significant utility in organic synthesis and drug development. Its defined chemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for medicinal chemists. A thorough understanding of its reactivity, handling requirements, and applications, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. This compound | 59614-95-8 [chemicalbook.com]

- 2. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. capotchem.cn [capotchem.cn]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

4-Chlorothiophene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. The presence of both a reactive carboxylic acid group at the 2-position and a chlorine atom at the 4-position makes it a valuable and versatile building block in synthetic organic chemistry.[1] Its unique electronic and structural properties are leveraged by researchers and drug development professionals for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, its applications in research, and essential safety guidelines.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂S | [1][2][3] |

| Molecular Weight | 162.59 g/mol | [2][4] |

| CAS Number | 59614-95-8 | [1][2][3][5] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere |

Synthesis and Purification

The synthesis of this compound requires precise control of reaction conditions to ensure high yield and purity. A common and reliable method involves the hydrolysis of its corresponding methyl ester, a process that is both scalable and reproducible.

Synthetic Rationale

Ester hydrolysis is a fundamental transformation in organic synthesis. The choice of a base-catalyzed hydrolysis using a strong base like sodium hydroxide is effective for saponifying the ester functionality. The subsequent acidification protonates the resulting carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution, which simplifies its isolation. This two-step, one-pot process is efficient for producing the target acid from a readily available ester precursor.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the hydrolysis of Methyl 4-chlorothiophene-2-carboxylate to yield this compound.

Materials and Equipment:

-

Methyl 4-chlorothiophene-2-carboxylate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 4-chlorothiophene-2-carboxylate (1 equivalent) in methanol (approx. 10 mL per gram of ester).

-

Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide (2.5 equivalents). Add the NaOH solution to the stirred ester solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is ~2. A precipitate will form.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified solid product under vacuum to a constant weight. The resulting white to off-white solid is this compound.

Synthesis Pathway Visualization

Caption: Synthesis of this compound via base-catalyzed hydrolysis.

Quality Control and Analytical Characterization

The Importance of Purity

In the context of drug discovery and development, the purity of a chemical intermediate is paramount. Impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust analytical workflow is essential to validate the identity, structure, and purity of synthesized this compound.

Recommended Analytical Workflow

A multi-technique approach is required for comprehensive characterization.

-

Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode should be used to confirm the molecular weight. The expected [M-H]⁻ ion would be observed at an m/z corresponding to the deprotonated molecule.

-

Structural Elucidation (NMR Spectroscopy):

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, each integrating to one proton. These signals will appear as doublets due to coupling with each other, confirming the substitution pattern on the thiophene ring. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon signals: two for the C-H carbons on the ring, two for the quaternary carbons (one attached to chlorine and one to the carboxyl group), and one for the carbonyl carbon of the carboxylic acid.

-

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically effective. Purity is calculated by the area percentage of the main product peak.

Analytical Workflow Diagram

Caption: A typical quality control workflow for chemical intermediates.

Applications in Research and Drug Development

Role as a Heterocyclic Building Block

This compound serves as a key intermediate for introducing the chlorothiophene scaffold into larger, more complex molecules.[1] This moiety is of significant interest in medicinal chemistry due to the ability of the sulfur atom to engage in hydrogen bonding and the influence of the thiophene ring on the overall conformation and electronic properties of the molecule.

Precursor for Biologically Active Molecules

The two functional groups on the molecule provide orthogonal chemical reactivity:

-

The carboxylic acid is readily converted into amides, esters, or acid chlorides, allowing for its incorporation into a wide range of structures via well-established coupling reactions.

-

The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes it a powerful tool for building molecular diversity.[1]

Analog Development and Structure-Activity Relationship (SAR) Studies

While direct applications of this compound are specific, the utility of the broader class of chlorothiophenecarboxylic acids is well-documented. For instance, the closely related isomer, 5-Chlorothiophene-2-carboxylic acid, is a critical intermediate in the industrial synthesis of the blockbuster anticoagulant drug Rivaroxaban.[6][7] Furthermore, other dichlorinated thiophene carboxylic acids are used to prepare inhibitors of BACE1 and BACE2, enzymes implicated in Alzheimer's disease and type 2 diabetes, respectively.[8] This highlights the therapeutic relevance of the chlorothiophene-carboxylic acid scaffold and underscores the importance of isomers like the 4-chloro variant for SAR studies and the development of novel drug candidates.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed.[2]

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Skin Irritation | GHS07 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261: Avoid breathing dust. |

| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[9][10] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

Conclusion

This compound, with a molecular weight of 162.59 g/mol , is more than a simple chemical; it is a strategic building block for innovation in the pharmaceutical and chemical industries. Its defined physicochemical properties, straightforward synthesis, and dual functional handles make it a valuable resource for researchers. By understanding its synthesis, characterization, applications, and safety protocols, scientists can effectively harness its potential to construct novel molecules with significant biological and material applications.

References

- 1. CAS 59614-95-8: this compound [cymitquimica.com]

- 2. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 59614-95-8 [chemicalbook.com]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.cn [capotchem.cn]

4-Chlorothiophene-2-carboxylic acid chemical properties

An In-depth Technical Guide to 4-Chlorothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 59614-95-8), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, spectroscopic signature, validated synthetic protocols, and key applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a five-membered aromatic thiophene ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.[1] This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate.[1] The presence of both a halogen and a carboxylic acid on the electron-rich thiophene core allows for orthogonal chemical modifications, a highly desirable trait in complex molecule synthesis.

The compound typically presents as a solid at room temperature and is soluble in polar organic solvents, a characteristic driven by the hydrogen-bonding capability of the carboxylic acid moiety.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 59614-95-8 | [2][3] |

| Molecular Formula | C₅H₃ClO₂S | [1][2] |

| Molecular Weight | 162.59 g/mol | [2][3] |

| IUPAC Name | 4-chloro-2-thiophenecarboxylic acid | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place |

Spectroscopic Signature: A Multi-faceted Analysis

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following data provides the expected spectral characteristics for this molecule.

Table 2: Spectroscopic Data Summary

| Technique | Characteristic Features |

| ¹H NMR | Two doublets are expected for the two protons on the thiophene ring. A broad singlet for the carboxylic acid proton is also anticipated, though its position can vary and it may exchange with D₂O. |

| IR Spectroscopy | - O-H Stretch: Very broad band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid.[4] - C=O Stretch: Strong, intense band between 1760-1690 cm⁻¹.[4] - C-O Stretch: Appears in the 1320-1210 cm⁻¹ region.[4] - Thiophene Ring Vibrations: C-S stretching modes are typically observed between 710-687 cm⁻¹.[5] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 162) with a characteristic M+2 isotope peak for chlorine (~3:1 ratio). - Key Fragments: Prominent fragments from the loss of OH (M-17) and COOH (M-45) are expected due to cleavage next to the carbonyl group.[6][7] |

Note: Actual spectral values can vary slightly based on the solvent and instrument used.

Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method involves the hydrolysis of the corresponding methyl ester. This approach is often favored for its high yield and straightforward execution.

Protocol: Synthesis via Saponification of Methyl 5-chlorothiophene-2-carboxylate

This protocol details the base-catalyzed hydrolysis (saponification) of the methyl ester precursor. The causality for this choice rests on the high reactivity of esters towards nucleophilic attack by hydroxide, leading to a clean and generally high-yielding conversion to the carboxylate salt, which is subsequently protonated to yield the final product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-chlorothiophene-2-carboxylate (1.0 eq.) in a suitable solvent mixture, such as methanol and water (e.g., a 3:1 ratio).

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.0 eq.), to the flask. The excess base ensures the reaction proceeds to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 65-75°C for methanol/water) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. Heating provides the necessary activation energy for the nucleophilic acyl substitution.

-

Workup - Neutralization: After cooling the mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Workup - Acidification: Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous solution while stirring in an ice bath. The goal is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. Adjust the pH to ~1-2 to ensure complete precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[8]

Workflow Visualization

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is dominated by its two functional groups, enabling a wide array of transformations.

-

Carboxylic Acid Group: This group undergoes standard transformations. It can be readily converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This highly reactive intermediate is a gateway to forming amides and esters . The formation of an amide bond with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a key step in the synthesis of the anticoagulant drug Rivaroxaban.[9]

-

Thiophene Ring: The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid and the deactivating chlorine atom makes the ring less reactive towards electrophiles compared to unsubstituted thiophene. The chlorine atom itself can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, although this is less common than reactions at the carboxylic acid site.

Reaction Pathways Visualization

Caption: Key reaction pathways for derivatization.

Applications in Pharmaceutical and Materials Science

This compound is not just a laboratory curiosity; it is a commercially significant intermediate in the pharmaceutical industry.[1]

-

Pharmaceutical Synthesis: Its most prominent application is as a crucial building block for synthesizing advanced therapeutic agents. It serves as a key intermediate in the production of drugs like the atypical antipsychotic Brexpiprazole and the anticoagulant Rivaroxaban .[8][10] The structural rigidity and specific electronic nature of the chlorothiophene scaffold are integral to the pharmacological activity of these final drug products.

-

Medicinal Chemistry Research: Beyond established drugs, this compound is widely used by medicinal chemists to create novel heterocyclic compounds.[10] The thiophene core is a well-known bioisostere for the benzene ring, and its derivatives are explored for a wide range of biological activities, including anticancer properties.[11]

-

Materials Science: The unique electronic properties of thiophene derivatives make them attractive for applications in organic electronics, although this is a less common application for this specific carboxylic acid compared to other thiophene monomers.[1]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is paramount to ensure safety.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2][12] |

| H319 | Causes serious eye irritation | [2][12] |

| H335 | May cause respiratory irritation | [2][12] |

| H302 | Harmful if swallowed | [2] |

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules, particularly pharmaceuticals. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic profile make it a reliable and versatile tool for the modern synthetic chemist. A thorough understanding of its synthesis, handling, and derivatization chemistry is essential for any researcher or organization involved in the development of thiophene-based compounds.

References

- 1. CAS 59614-95-8: this compound [cymitquimica.com]

- 2. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 4-Chlorothiophene-2-carboxylic Acid

This guide provides a comprehensive overview of the core physical properties of 4-Chlorothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for its characterization.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based carboxylic acids are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1] The introduction of a chlorine atom onto the thiophene ring, as in this compound, profoundly influences the molecule's electronic properties, reactivity, and ultimately its utility in various applications.[1] Understanding the fundamental physical properties of this compound is a critical first step in its effective application, from designing synthetic routes to predicting its behavior in biological systems. This guide offers a detailed exploration of these properties, grounded in established analytical techniques.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a range of applications, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂S | [1][2][3][4] |

| Molecular Weight | 162.59 g/mol | [2][3][4] |

| Appearance | Solid at room temperature | [1] |

| Melting Point | Data not available for the 4-chloro isomer. The related 5-chloro isomer melts in the range of 151-158 °C. | [5][6][7][8] |

| Boiling Point | Data not available. | |

| Solubility | Soluble in polar organic solvents. | [1] |

| pKa | Predicted to be in the range of typical carboxylic acids (around 3-5). | [9][10] |

Solubility Profile: A Practical Approach

The solubility of a compound is a critical parameter that dictates its handling, reactivity, and bioavailability. This compound, with its polar carboxylic acid group, is expected to be soluble in polar organic solvents.[1] A systematic approach to determining its solubility is crucial for its application in research and development.

Experimental Protocol for Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents, providing insights into its acidic nature.[11][12]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., methanol, ethanol, diethyl ether)

-

Litmus paper

Procedure:

-

Water Solubility:

-

Aqueous Base Solubility:

-

If the compound is insoluble in water, add 1 mL of 5% NaOH solution to a fresh sample.

-

Shake vigorously and observe for dissolution. Solubility in NaOH indicates an acidic functional group.[11][13]

-

Repeat the test with 5% NaHCO₃ solution. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.[11]

-

-

Aqueous Acid Solubility:

-

Organic Solvent Solubility:

-

Systematically test the solubility in various organic solvents (e.g., methanol, ethanol, diethyl ether) by adding approximately 2-3 mg of the compound to 1 mL of the solvent and observing for dissolution.

-

Interpretation of Results:

The solubility behavior provides valuable clues about the compound's functional groups and polarity.[14] Solubility in aqueous bases like NaOH and NaHCO₃ is a strong indicator of the carboxylic acid functionality.

Diagrammatic Representation of the Solubility Testing Workflow:

Caption: Workflow for determining the solubility and acidic nature of an organic compound.

Acidity and pKa Determination

Experimental Protocol for pKa Determination via Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa can be determined from the resulting titration curve.[15]

Materials:

-

This compound

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol if the acid is not fully water-soluble)

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution.

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid according to the Henderson-Hasselbalch equation.[15]

-

Theoretical Grounding:

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) demonstrates that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, which occurs at the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the acid.[15]

Diagrammatic Representation of pKa Determination from a Titration Curve:

Caption: Logical flow for determining pKa from a potentiometric titration experiment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals for the two protons on the thiophene ring, likely appearing as doublets due to coupling with each other. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift. A reported ¹H NMR spectrum in DMSO-d6 shows signals at δ 7.66 (d, 1H) and 7.23 (d, 1H).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

C-Cl stretching vibrations.

-

C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (162.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a chlorine atom.

Conclusion

The physical properties of this compound, from its solubility and acidity to its spectroscopic signature, are fundamental to its application in scientific research and development. This guide provides a robust framework for understanding and determining these properties, combining theoretical principles with detailed, practical experimental protocols. By applying these methodologies, researchers can ensure the quality and suitability of this important chemical building block for their specific applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 5-chlorothiophene-2-carboxylic acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 7. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]

- 8. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. youtube.com [youtube.com]

- 15. web.williams.edu [web.williams.edu]

- 16. This compound | 59614-95-8 [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chlorothiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of 4-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S), a key heterocyclic building block in pharmaceutical and agrochemical synthesis.[1] Moving beyond mere data presentation, this paper delves into the causality behind the spectroscopic results obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section is designed to serve as a self-validating system, offering detailed experimental protocols and expert interpretation to ensure structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply core spectroscopic techniques to characterize this important molecule.

Introduction: The Analytical Imperative

This compound is a substituted thiophene, an aromatic heterocyclic compound essential for the synthesis of more complex molecules.[1] Its reactivity is largely dictated by the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxylic acid group, and the halogen substituent. Precise structural verification and purity control are paramount before its use in multi-step syntheses, where impurities can lead to significant downstream consequences, including failed reactions and compromised final product integrity.

Spectroscopic analysis provides the necessary toolkit for this characterization. It is not merely a quality control checkpoint but a fundamental investigation into the molecule's electronic and structural properties. This guide will walk through a multi-technique approach, demonstrating how data from different spectroscopic methods are integrated to build a complete and unambiguous profile of the target compound.

Before commencing any analysis, it is crucial to handle the compound with appropriate care. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) and use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, while working in a well-ventilated area or fume hood.

The Analytical Workflow: An Integrated Approach

A robust characterization of a chemical entity like this compound does not rely on a single technique. Instead, it involves a logical progression where each method provides complementary information, culminating in a definitive structural assignment.

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) at which a proton resonates is highly sensitive to its local electronic environment. Electron-withdrawing groups (like chlorine and carbonyls) "deshield" nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing crucial connectivity information.

Expected Spectrum: For this compound, we anticipate three distinct signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Thiophene Ring Protons (H3 & H5): The two protons on the thiophene ring are in different electronic environments and will appear as two separate signals. Due to the chlorine at C4, the proton at C5 will be a doublet, and the proton at C3 will also be a doublet, with a small coupling constant (J-value) typical of thiophene ring systems.

Note on Available Data: Some databases show ¹H NMR data for CAS number 59614-95-8 with a singlet at 3.81 ppm.[4] This signal is unequivocally from a methyl ester group (-OCH₃) and likely represents the spectrum of a synthetic precursor, methyl 4-chlorothiophene-2-carboxylate, not the final carboxylic acid product. This highlights the critical importance of cross-validating data sources.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | Highly deshielded; signal disappears upon D₂O exchange.[3] |

| Thiophene H-5 | ~7.8 - 8.0 | Doublet (d) | Downfield due to proximity to the carboxylic acid. |

| Thiophene H-3 | ~7.3 - 7.5 | Doublet (d) | Upfield relative to H-5. |

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound into an NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the carboxylic acid, and it forms hydrogen bonds with the acidic proton, slowing its exchange and often allowing it to be observed more clearly than in other solvents like CDCl₃.

-

Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration, or tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR maps the carbon skeleton of the molecule. The principles are similar to ¹H NMR, but with a much larger chemical shift range (~0-220 ppm). The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | 160 - 175 | Characteristic for carboxylic acids.[3] |

| C2 (Carboxyl-bearing) | 135 - 145 | Attached to the electron-withdrawing COOH group. |

| C4 (Cl-bearing) | 125 - 135 | Deshielded by the electronegative chlorine atom. |

| C5 | 130 - 140 | Influenced by both the sulfur atom and the adjacent C4-Cl. |

| C3 | 125 - 135 | Influenced by the adjacent C4-Cl and C2-COOH. |

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: ¹³C NMR experiments require significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and instrument sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.

Expected Spectrum: The IR spectrum of this compound is dominated by the carboxylic acid functional group, which has several highly characteristic absorptions.

-

O-H Stretch: A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands.[3]

-

C=O Stretch: A very strong, sharp absorption between 1680 and 1720 cm⁻¹. Conjugation with the thiophene ring typically shifts this band to the lower end of the range.

-

C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected between 1210-1320 cm⁻¹, and an O-H bending vibration can be observed in the 1395-1440 cm⁻¹ region.[5]

-

Thiophene Ring Vibrations: Aromatic C=C stretching bands will appear in the 1400-1550 cm⁻¹ region. C-S stretching modes for thiophenes are typically found between 600-900 cm⁻¹.[6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1550 | Medium-Strong |

| C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

| C-S Stretch | 600 - 900 | Medium |

Experimental Protocol:

-

Sample Preparation (KBr Pellet): This is the preferred method for solid samples to obtain high-quality spectra.

-

Grind a small amount (~1-2 mg) of the compound with ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press. The goal is a clear, not opaque, disk.

-

-

Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most basic application for small molecules, it is used to determine the molecular weight with high precision. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern provides additional structural clues.[8]

Expected Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₅H₃ClO₂S is 162.59 g/mol .[2] The key feature will be an isotopic cluster for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:

-

[M]⁺ peak at m/z ≈ 162 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺ peak at m/z ≈ 164 (corresponding to the ³⁷Cl isotope).

-

The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.

-

-

Key Fragments: Aromatic carboxylic acids typically show characteristic fragmentation patterns.[9][10]

-

[M-OH]⁺ (m/z 145/147): Loss of the hydroxyl radical.

-

[M-COOH]⁺ (m/z 117/119): Loss of the entire carboxyl group as a radical. This often results in a stable acylium ion.

-

References

- 1. CAS 59614-95-8: this compound [cymitquimica.com]

- 2. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 59614-95-8 [chemicalbook.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to the Synthesis of 4-Chlorothiophene-2-Carboxylic Acid

Foreword: Strategic Importance in Medicinal Chemistry

4-Chlorothiophene-2-carboxylic acid is not merely a halogenated heterocyclic compound; it is a critical building block in the synthesis of numerous pharmacologically active molecules. Its thiophene core, substituted with both an electron-withdrawing chlorine atom and a versatile carboxylic acid group, provides a scaffold ripe for diverse chemical modifications. Notably, this compound is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying reaction mechanisms and the rationale behind the experimental designs.

Primary Synthetic Pathway: Directed Ortho-Metalation of 2-Chlorothiophene

The most direct and widely employed laboratory-scale synthesis of this compound involves the directed ortho-lithiation of a suitable thiophene precursor, followed by carboxylation. This strategy leverages the ability of a directing group to activate a specific position on the aromatic ring for deprotonation by a strong base.

Mechanism of Action: A Step-by-Step Analysis

The core of this synthesis lies in the regioselective deprotonation of the thiophene ring. The carboxylic acid group itself can act as an effective director of ortho-lithiation.[2]

-

Deprotonation and Dianion Formation: The process begins with the treatment of a thiophene precursor with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The strong base first deprotonates the most acidic proton, which is often the one adjacent to the heteroatom. In the case of thiophene-2-carboxylic acid, double deprotonation can occur to form a 5-lithio derivative.[3]

-

Electrophilic Quench with Carbon Dioxide: The resulting lithiated intermediate is a potent nucleophile. The reaction is then "quenched" by the introduction of an electrophile, in this case, solid carbon dioxide (dry ice). The nucleophilic carbon of the thiophene ring attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Acidic Workup and Protonation: The final step involves an acidic workup, typically with a dilute mineral acid such as hydrochloric acid. This protonates the carboxylate salt, yielding the final product, this compound.

Visualizing the Mechanism: Directed Ortho-Metalation

Caption: Directed ortho-metalation pathway for synthesis.

Alternative Synthetic Routes

While directed ortho-metalation is a robust method, other synthetic strategies have been developed, often driven by the need for large-scale industrial production or the availability of starting materials.

Chlorination of Thiophene-2-Carboxylic Acid

Direct chlorination of thiophene-2-carboxylic acid has been explored as a potential route. However, this approach is often plagued by a lack of regioselectivity and the formation of multiple chlorinated byproducts. Early studies reported that direct chlorination in boiling water or glacial acetic acid led to traces of 4,5-dichloro-2-thiophenecarboxylic acid, with the primary products being chlorinated tetrahydrothiophenes resulting from a combination of chlorination, decarboxylation, and chlorine addition to the double bonds.[4]

More controlled chlorination can be achieved by using a buffered alkaline solution of thiophene-2-carboxylic acid and a hypochlorite source. By carefully controlling the stoichiometry, it is possible to obtain 5-chloro-2-thiophenecarboxylic acid in moderate yields.[4]

Oxidation of 5-Chloro-2-thiophenecarboxaldehyde

An alternative pathway involves the oxidation of 5-chloro-2-thiophenecarboxaldehyde. This method is part of a two-step, one-pot synthesis that starts from 2-thiophenecarboxaldehyde.[5]

-

Chlorination of 2-Thiophenecarboxaldehyde: The initial step is the chlorination of 2-thiophenecarboxaldehyde to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde.[5]

-

Oxidation to the Carboxylic Acid: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, with one reported method utilizing a sodium chlorite and potassium dihydrogen phosphate system.[5][6]

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol details a laboratory-scale synthesis of this compound from 2,4-dichlorothiophene.

Materials and Reagents:

-

2,4-Dichlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Solid Carbon Dioxide (Dry Ice)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Reaction Flask

-

Dropping Funnel

-

Magnetic Stirrer

-

Low-Temperature Bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried reaction flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: 2,4-Dichlorothiophene is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium in hexanes is then added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of 1-2 with concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization.

Workflow Visualization

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₅H₃ClO₂S | [8] |

| Molecular Weight | 162.59 g/mol | [8] |

| Melting Point | Not explicitly found | |

| Yield (from methyl 5-chlorothiophene-2-carboxylate) | ~100% (crude) | [7] |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound, primarily through directed ortho-metalation, showcases a powerful strategy in modern organic synthesis. The ability to selectively functionalize the thiophene ring opens up a vast chemical space for the development of novel therapeutic agents. Understanding the nuances of the reaction mechanism and the rationale behind the experimental protocol is paramount for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The continued exploration of more efficient and environmentally benign synthetic routes will undoubtedly further enhance its utility in the pharmaceutical industry.

References

- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 59614-95-8 [chemicalbook.com]

- 8. This compound | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Chlorothiophene-2-Carboxylic Acid: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid structure and specific substitution pattern make it a valuable intermediate for synthesizing complex pharmaceutical agents. However, its preparation presents unique regioselectivity challenges that necessitate carefully designed synthetic strategies. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. We will explore key methodologies, including the carboxylation of pre-functionalized thiophenes and regioselective chlorination, offering field-proven insights to guide researchers in developing robust and efficient syntheses.

The Strategic Importance of this compound

Thiophene and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The introduction of a chlorine atom and a carboxylic acid group at specific positions on the thiophene ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. This compound, specifically, serves as a crucial precursor for various active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups allows for directed chemical modifications, enabling the construction of complex molecular architectures required for therapeutic efficacy.

Foundational Chemistry: Reactivity of the Thiophene Ring

To understand the synthesis of this compound, one must first appreciate the inherent reactivity of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle. The sulfur atom activates the ring towards electrophilic aromatic substitution, primarily at the C2 and C5 positions. This inherent reactivity makes direct and selective functionalization a significant challenge.

For instance, direct chlorination of thiophene-2-carboxylic acid, an intuitive starting point, typically leads to a mixture of products, with substitution favoring the C5 and C3 positions, rather than the desired C4 position. This is due to the directing effects of the carboxyl group. Therefore, achieving the 4-chloro substitution pattern requires non-traditional or multi-step approaches that override the natural reactivity of the ring.

Core Synthetic Strategies from Key Starting Materials

The synthesis of this compound is best approached by considering starting materials that can be selectively functionalized. The most viable strategies involve either introducing the carboxylic acid group onto a pre-chlorinated thiophene or performing a highly regioselective chlorination on a suitable thiophene precursor.

Strategy A: Carboxylation of 3-Chlorothiophene via Lithiation

One of the most effective and regioselective methods for preparing 4-substituted-2-carboxylic acids begins with a 3-substituted thiophene. In this case, commercially available 3-chlorothiophene serves as the ideal starting material.[1] The strategy hinges on a process known as directed ortho-metalation, specifically lithiation, which generates a potent nucleophile that can be trapped with carbon dioxide.[2][3]

Causality Behind the Experimental Choices:

-

Starting Material: 3-Chlorothiophene is chosen because the C2 and C5 positions adjacent to the sulfur atom are the most acidic protons on the thiophene ring.

-

Lithiation Reagent: Strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are required to deprotonate the weakly acidic C-H bond of the thiophene ring.[4] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[5]

-

Regioselectivity: Deprotonation occurs preferentially at the C2 position over the C5 position. This is because the chlorine atom at C3 exerts a mild inductive electron-withdrawing effect, increasing the acidity of the adjacent C2 proton. This directed metalation ensures that the subsequent carboxylation occurs at the desired location.

-

Electrophile: Dry carbon dioxide (in the form of a gas or solid dry ice) is used as the electrophile to introduce the carboxylic acid functionality. The highly nucleophilic 2-lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming the lithium carboxylate salt.

The overall workflow for this strategy is depicted below.

Caption: Synthetic pathway from 3-chlorothiophene.

Strategy B: Regioselective Chlorination of 2-Acetylthiophene

An alternative approach involves starting with a 2-substituted thiophene and performing a regioselective chlorination at the C4 position. A patented method describes the synthesis of 2-acetyl-4-chlorothiophene from 2-acetylthiophene.[6] This intermediate can then be converted to the desired carboxylic acid via oxidation.

Causality Behind the Experimental Choices:

-

Starting Material: 2-Acetylthiophene is a readily available starting material. The acetyl group is an electron-withdrawing group and a meta-director. In the thiophene ring system, this deactivates the adjacent C3 position and directs electrophiles to the C4 and C5 positions.

-

Chlorinating Agent & Catalyst: The use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃) or zinc chloride (ZnCl₂), is crucial.[6] The Lewis acid activates the NCS, making it a more potent electrophile, and helps to control the regioselectivity of the chlorination, favoring the C4 position over the more sterically accessible C5 position.

-

Oxidation: The resulting 2-acetyl-4-chlorothiophene can be oxidized to this compound using a haloform reaction (e.g., using sodium hypochlorite or hypobromite), a well-established method for converting methyl ketones to carboxylic acids.

Caption: Synthetic pathway from 2-acetylthiophene.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

| Parameter | Strategy A: Lithiation of 3-Chlorothiophene | Strategy B: Chlorination of 2-Acetylthiophene |

| Starting Material | 3-Chlorothiophene | 2-Acetylthiophene |

| Key Reagents | n-BuLi or t-BuLi, CO₂ | N-Chlorosuccinimide (NCS), Lewis Acid, NaOCl |

| Advantages | High regioselectivity, direct carboxylation, fewer steps. | Avoids pyrophoric organolithium reagents, uses common lab reagents. |

| Disadvantages | Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, and handling of pyrophoric reagents. | Potentially lower regioselectivity in the chlorination step, may produce byproducts. The haloform reaction can be challenging to optimize. |

| Scalability | Can be challenging on an industrial scale due to safety and temperature requirements. | More amenable to large-scale production. |

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound from 3-Chlorothiophene

Materials:

-

3-Chlorothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Dry Ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (e.g., 2 M)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Mixture Preparation: To the flask, add 3-chlorothiophene (1.0 eq) and anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[5]

-

Carboxylation: Carefully and quickly add crushed dry ice (an excess, ~3-4 eq) to the reaction mixture in portions. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

-

Isolation: Acidify the aqueous layer to pH 1-2 with hydrochloric acid. The product, this compound, should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 2-Acetyl-4-chlorothiophene (Intermediate)

Materials:

-

2-Acetylthiophene

-

Dichloromethane (DCM)

-

Zinc Chloride (anhydrous)

-

N-Chlorosuccinimide (NCS)

-

Cold water

-

Anhydrous sodium sulfate

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in dichloromethane.

-

Lewis Acid Addition: Add zinc chloride (3.0 eq) to the solution in portions while stirring.[6] Stir for 30 minutes after the addition is complete.

-

Chlorination: Add N-chlorosuccinimide (2.0 eq) to the mixture.[6] Allow the reaction to proceed at room temperature for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.

-

Workup: Pour the reaction mixture into cold water. Separate the organic layer, and wash it twice with water.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-acetyl-4-chlorothiophene can be purified by vacuum distillation to yield the pure intermediate.[6] This intermediate would then be carried forward to an oxidation step (e.g., haloform reaction) to yield the final carboxylic acid product.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the challenges and ingenuity of modern organic synthesis. While direct electrophilic substitution of the thiophene ring is often complicated by regioselectivity issues, methods like directed ortho-metalation of 3-chlorothiophene provide a reliable and elegant solution. For larger-scale industrial applications, routes involving the regioselective chlorination of more accessible starting materials like 2-acetylthiophene may offer advantages in terms of safety and cost, despite potentially requiring more extensive process optimization. As drug development continues to demand increasingly complex and novel molecular scaffolds, a deep understanding of these foundational synthetic strategies will remain essential for researchers and scientists in the field.

References

- 1. scbt.com [scbt.com]

- 2. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 4-Chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiophene-2-carboxylic acid, a halogenated derivative of the thiophene carboxcylic acid family, represents a cornerstone in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science. While its isomer, 5-chlorothiophene-2-carboxylic acid, has garnered significant attention as a key intermediate in the production of the anticoagulant rivaroxaban, the 4-chloro isomer possesses its own unique reactivity and synthetic utility. This guide delves into the historical context of its discovery, elucidates the foundational synthetic strategies, and provides a detailed technical overview for its preparation, empowering researchers to leverage this versatile building block in their scientific endeavors.

The Historical Landscape: Early Explorations in Thiophene Chemistry